N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3,4-difluorophenyl)ethanediamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-(3,4-difluorophenyl)ethanediamide is a diamide derivative featuring a 2,2'-bithiophene ethyl group and a 3,4-difluorophenyl moiety. The bithiophene unit provides a conjugated aromatic system, which may enhance electronic properties relevant to materials science or pharmaceutical activity . The 3,4-difluorophenyl group is a common motif in agrochemicals and pharmaceuticals, where fluorine substituents improve lipophilicity, metabolic stability, and binding affinity . While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with compounds synthesized via reductive amination (e.g., ) or fluorinated aromatic intermediates (e.g., ).
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2S2/c19-13-5-3-11(10-14(13)20)22-18(24)17(23)21-8-7-12-4-6-16(26-12)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLHZUBSXIOFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(3,4-difluorophenyl)ethanediamide is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a bithiophene moiety linked to an ethyl group and a difluorophenyl group through an ethanediamide scaffold. This structure is indicative of compounds that may exhibit interesting electronic properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F2N2S2 |
| Molecular Weight | 368.48 g/mol |
| CAS Number | 2640818-02-4 |
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Bithiophene Moiety : Utilizing palladium-catalyzed cross-coupling reactions.
- Attachment of the Ethyl Linker : Achieved through Friedel-Crafts alkylation.
- Formation of the Amide Bond : Reaction with 3,4-difluorobenzoic acid using coupling reagents like EDCI.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the bithiophene unit may enhance interactions with cellular targets due to its electron-rich nature.
- Antimicrobial Properties : Compounds containing thiophene derivatives have shown promising antimicrobial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Case Studies
-
Antitumor Effects :
- A study investigated a series of bithiophene-based compounds for their cytotoxicity against human cancer cell lines. Results indicated that modifications in the substituents significantly impacted their antiproliferative activity, with some derivatives exhibiting IC50 values in the low micromolar range .
- Antimicrobial Activity :
Research Findings
Recent research has focused on the optimization of bithiophene derivatives for enhanced biological activity:
- Structure-Activity Relationship (SAR) : Investigations into how variations in the bithiophene structure affect biological outcomes are ongoing. For instance, introducing electron-withdrawing groups like fluorine has been shown to influence the compound's reactivity and interaction with biological targets .
- In Vivo Studies : While most studies are still in vitro, there is a growing interest in assessing the pharmacokinetics and bioavailability of these compounds in animal models to better understand their therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,4-Difluorophenyl)piperidin-4-amine Derivatives ()
- Structure : Features a 3,4-difluoroaniline coupled with a piperidine ring.
Bithiophene-Containing Compounds
5-(Buten-3-yn-1-yl)bithiophene ()
- Structure : A volatile bithiophene derivative isolated from plant oils.
- Role : Contributes to aromatic volatility and stability in natural products .
Ethanediamide Linkers in Agrochemicals
Etohexamide (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
